4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate
Description
4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a nitrophenyl group, a methyl group, and a piperazine ring with a keto group
Properties
CAS No. |
920966-50-3 |
|---|---|
Molecular Formula |
C12H13N3O5 |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-methyl-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C12H13N3O5/c1-13-6-7-14(8-11(13)16)12(17)20-10-4-2-9(3-5-10)15(18)19/h2-5H,6-8H2,1H3 |
InChI Key |
SJQUMAJXAFTLOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate typically involves the reaction of 4-nitrophenyl hydrazine with 4-methyl-3-oxo-piperazinecarboxylic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to modulation of their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate: Unique due to the presence of both nitrophenyl and piperazine groups.
4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxamide: Similar structure but with an amide group instead of a carboxylate.
4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarbothioate: Contains a thioester group instead of a carboxylate.
Uniqueness: The combination of the nitrophenyl group and the piperazine ring in 4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate provides unique chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
